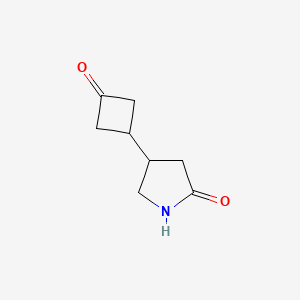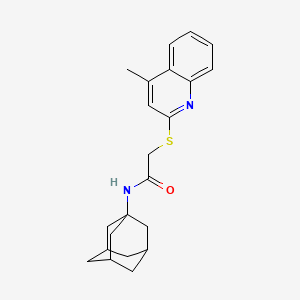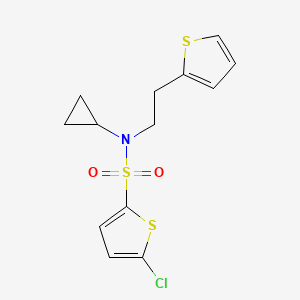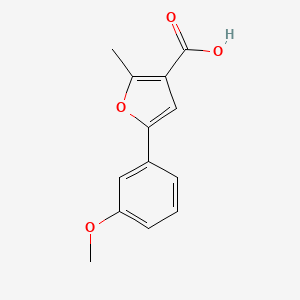![molecular formula C15H14F4N2O B2725492 (2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025276-83-8](/img/structure/B2725492.png)
(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C15H14F4N2O and its molecular weight is 314.284. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnostic Imaging
One of the prominent research applications of derivatives related to this compound involves Alzheimer's disease. A study conducted by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative for positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is critical for the diagnostic assessment of Alzheimer's and monitoring responses during experimental treatments.
Chemical Synthesis and Material Science
Research by Wu et al. (2021) explores the use of 2-fluoro-5-(trifluoromethyl)aniline as a directing group in the Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is significant for synthesizing diverse quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in complex organic synthesis and potential material science applications.
Advanced Polymer Materials
In the realm of polymer science, research focuses on the synthesis and application of fluoropolymers and copolymers involving vinylidene fluoride (VDF) and its derivatives. A comprehensive review by Améduri (2009) outlines the production, polymerization, and application of VDF-containing polymers. These materials are praised for their exceptional properties, such as thermal stability and resistance to solvents, making them ideal for various industrial applications.
Novel Synthetic Routes and Chemical Reactivity
The work of Kasumov et al. (2016) on the synthesis and study of Cu(II) and Pd(II) complexes with F, CF3-substituted salicylaldimine ligands shows the compound's relevance in developing new chemical reactivities and materials. These complexes were explored for their redox-reactivity and antiproliferative activity, indicating the compound's potential in medicinal chemistry and materials science.
Sensing and Detection Technologies
Research on colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures by pyridinium boranes, as reported by Wade and Gabbaï (2009), demonstrates the compound's application in environmental monitoring and analytical chemistry. This study highlights the compound's role in developing sensitive, selective sensors for detecting fluoride ions.
Eigenschaften
IUPAC Name |
(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-6-10(15(17,18)19)4-5-11(12)16/h4-6,8,21H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUASTNQARIYVIP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2725410.png)
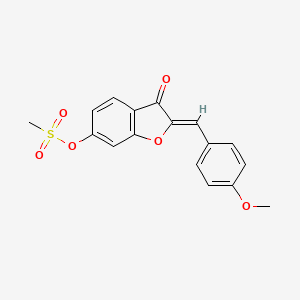
![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)
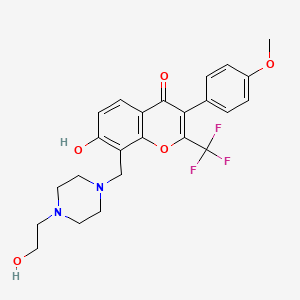
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)

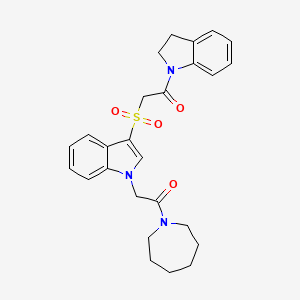
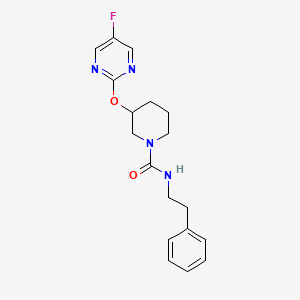
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
